molecular formula C24H19N3O2 B11567173 3-(Furan-2-yl)-12-phenyl-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol

3-(Furan-2-yl)-12-phenyl-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol

Cat. No.: B11567173
M. Wt: 381.4 g/mol
InChI Key: AWLBFHSWHGXHLM-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-12-phenyl-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including 3-(Furan-2-yl)-12-phenyl-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol, typically involves the reaction of anthranilic acid with various aldehydes or ketones under specific conditions. One common method is the Niementowski reaction, where anthranilic acid reacts with formamide at elevated temperatures . Another approach involves the use of 2-aminobenzamides and thiols in a one-pot intermolecular annulation reaction .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs scalable and efficient synthetic routes. Transition-metal-free methods and the use of green chemistry principles, such as ligand-free photocatalytic reactions, are gaining popularity due to their environmental benefits and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-12-phenyl-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives, while reduction reactions can produce dihydroquinazoline compounds .

Scientific Research Applications

3-(Furan-2-yl)-12-phenyl-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-12-phenyl-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-12-phenyl-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol is unique due to its complex structure, which combines a furan ring, a phenyl group, and a benzimidazoquinazoline core. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C24H19N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

3-(furan-2-yl)-12-phenyl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C24H19N3O2/c28-20-14-16(21-11-6-12-29-21)13-18-22(20)23(15-7-2-1-3-8-15)27-19-10-5-4-9-17(19)25-24(27)26-18/h1-12,16,23H,13-14H2,(H,25,26)

InChI Key

AWLBFHSWHGXHLM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=NC4=CC=CC=C4N3C2C5=CC=CC=C5)C6=CC=CO6

Origin of Product

United States

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